3,4-Dihydro-2H-benzo[b]oxepin-5-one (CAS 6786-30-7), commonly referred to as homochroman-4-one, is a fused bicyclic precursor characterized by a seven-membered oxepine ring bearing a ketone at the 5-position. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a conformationally restricted building block for the synthesis of complex polycyclic therapeutics, most notably imidazobenzoxazepine-based kinase inhibitors. Unlike acyclic aryl ketones or smaller ring analogs, the seven-membered oxacycle provides a unique steric puckering that is critical for downstream target engagement. It is typically supplied as a colorless to pale yellow liquid or low-melting solid, offering excellent stability under standard storage conditions and high reactivity in alpha-halogenation, condensation, and ring-expansion protocols [1].
Procurement substitution of 3,4-dihydro-2H-benzo[b]oxepin-5-one with its six-membered analog, chroman-4-one, or acyclic aryl ketones results in the failure of downstream pharmaceutical synthesis. The seven-membered oxepine ring dictates a specific three-dimensional dihedral angle and out-of-plane twist in the final fused polycyclic systems. If a six-membered chromanone is used, the resulting scaffold remains too flat, drastically reducing the binding affinity of the derived active pharmaceutical ingredients (APIs) for tight enzymatic pockets such as the PI3K ATP-binding site. Furthermore, the specific ring strain of the oxepine system alters the intrinsic metabolic clearance of the final molecules; substituting this core with alternative heterocycles frequently leads to unacceptable in vivo degradation rates and poor unbound drug exposure[1].
In industrial synthesis workflows, the ability to selectively functionalize a core scaffold is critical. 3,4-Dihydro-2H-benzo[b]oxepin-5-one undergoes highly regioselective bromination to yield 8-bromo or 4,8-dibromo derivatives, which are essential handles for subsequent Suzuki or Negishi cross-couplings. The specific electronic directing effects of the seven-membered ether ring allow for isolated yields of the brominated intermediates between 50% and 96%, depending on the exact conditions. In contrast, non-fused aryl ethers or differently substituted acyclic analogs often suffer from poor regiocontrol, yielding complex mixtures that require costly chromatographic separation [1].
| Evidence Dimension | Regioselective bromination yield |
| Target Compound Data | 50% to 96% yield of isolated 8-bromo or 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one |
| Comparator Or Baseline | Non-fused aryl ethers (mixed regiochemistry, <40% target yield) |
| Quantified Difference | Up to a 2.4-fold improvement in target isolated yield with minimal isomeric byproducts |
| Conditions | Bromination in ether/toluene or via polyphosphoric acid cyclization routes at 0 °C to room temperature |
High regiocontrol during precursor functionalization eliminates the need for expensive purification steps, directly lowering the cost of goods in API manufacturing.
The selection of the benzoxepin core over alternative heterocyclic or acyclic scaffolds profoundly impacts the metabolic stability of the resulting drugs. When 3,4-dihydro-2H-benzo[b]oxepin-5-one is utilized to construct imidazobenzoxazepine inhibitors, the resulting compounds exhibit a significantly lowered intrinsic clearance in human liver microsomes (HLM Cl_hep = 8.6 to 18.4 mL/min/kg). Conversely, utilizing highly lipophilic thienobenzopyran or acyclic amino alcohol analogs as baselines results in rapid metabolic degradation (HLM Cl_hep > 40-65 mL/min/kg). This structural choice directly dictates the unbound drug exposure and in vivo efficacy [1].
| Evidence Dimension | Human Liver Microsome (HLM) Clearance (Cl_hep) |
| Target Compound Data | 8.6 to 18.4 mL/min/kg (benzoxepin-derived inhibitors) |
| Comparator Or Baseline | Thienobenzopyran or acyclic analogs (>40-65 mL/min/kg) |
| Quantified Difference | 2- to 5-fold reduction in intrinsic clearance |
| Conditions | In vitro human liver microsome stability assays and rat PK models |
Procuring this specific seven-membered precursor is essential for synthesizing APIs that survive first-pass metabolism and achieve therapeutic exposure levels.
The seven-membered oxepine ring provides a unique steric puckering that is inaccessible to six-membered chromanone derivatives. In the synthesis of PI3K inhibitors, this specific out-of-plane twist optimally positions the fused heterocycles into the ATP-binding pocket. Inhibitors derived from 3,4-dihydro-2H-benzo[b]oxepin-5-one achieve nanomolar potency against PI3K-alpha with >10-fold selectivity over the beta isoform. Substituting this core with a flatter six-membered chroman-4-one scaffold results in a severe steric clash or suboptimal hydrogen bonding, leading to a dramatic drop in target affinity and loss of isoform selectivity[1].
| Evidence Dimension | Kinase binding affinity and isoform selectivity |
| Target Compound Data | Nanomolar IC50 for PI3K-alpha with high isoform selectivity |
| Comparator Or Baseline | Chroman-4-one derived scaffolds (suboptimal binding) |
| Quantified Difference | Critical structural requirement for >10-fold PI3K-alpha/beta selectivity |
| Conditions | In vitro kinase inhibition assays and X-ray crystallographic structural analysis |
Buyers designing targeted kinase inhibitors must use the benzoxepin core to achieve the precise 3D geometry required for competitive enzymatic inhibition.
Because the benzoxepin core provides the exact conformational puckering required to fit the PI3K ATP-binding pocket while minimizing intrinsic clearance, this compound is the premier starting material for developing imidazobenzoxazepine-based kinase inhibitors (e.g., Taselisib analogs). It is the right choice when the synthetic goal is an orally bioavailable, highly selective oncology therapeutic [1].
The seven-membered ring is highly effective at locking the cis-stilbene geometry required for binding to the colchicine site of tubulin. 3,4-Dihydro-2H-benzo[b]oxepin-5-one is utilized as a scaffold to synthesize rigid combretastatin analogs, preventing the inactive trans-isomerization that plagues acyclic combretastatin derivatives during formulation and storage [2].
Due to the differential ring strain and reactivity of the ketone at the 5-position compared to six-membered analogs, this compound serves as an ideal substrate for condensation reactions with hydrazines or amidines. It is procured by industrial chemistry CROs to efficiently construct diverse tricyclic and tetracyclic libraries with high regiocontrol and excellent process yields[1].
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